molecular formula C10H12N2O5 B1668339 Carbasalate calcium CAS No. 5749-67-7

Carbasalate calcium

Cat. No.: B1668339
CAS No.: 5749-67-7
M. Wt: 240.21 g/mol
InChI Key: NZZLTKHBCHMMOJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carbasalate calcium primarily targets the enzyme cyclo-oxygenase in thrombocytes . This enzyme plays a crucial role in the formation of prostaglandins, which are involved in various physiological processes, including inflammation and pain.

Mode of Action

This compound is a complex of calcium acetyl salicylic acid and urea . It acts as a thrombocyte aggregation inhibitor . The antithrombotic effect of this compound is due to the irreversible acetylation of the enzyme cyclo-oxygenase in the thrombocyte . This action inhibits the formation of the prostaglandin thromboxane A2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the enzyme cyclo-oxygenase, this compound prevents the formation of thromboxane A2, a prostaglandin that promotes platelet aggregation and vasoconstriction . This action can lead to an anti-inflammatory effect, as well as pain and fever reduction .

Pharmacokinetics

After oral administration, acetyl salicylic acid (a component of this compound) is rapidly absorbed in the proximal part of the small bowel . The maximum plasma concentration is reached after 0.5-2 hours . A considerable part of the dose is hydrolyzed in the gastric wall during absorption . The volume of distribution of acetyl salicylic acid is approximately 0.20 l/kg bodyweight . Acetyl salicylic acid is primarily converted into salicylic acid by hydrolysis . The half-life of acetyl salicylic acid is short, approximately 15-20 minutes .

Result of Action

The inhibition of thromboxane A2 formation by this compound leads to a decrease in platelet aggregation and vasoconstriction . This results in its analgesic, antipyretic, and anti-inflammatory effects . It is also used for the symptomatic treatment of various conditions such as fever, headache, and different types of pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the absorption of acetyl salicylic acid can be delayed when food is ingested simultaneously . Additionally, the tubular reabsorption of salicylic acid is pH-dependent . By alkalizing the urine, the proportion of unchanged salicylic acid in the excretion increases from approximately 10% to approximately 80% .

Biochemical Analysis

Biochemical Properties

Carbasalate calcium exerts its effects through biochemical reactions involving various enzymes and proteins. The antithrombotic effect of this compound is due to the irreversible acetylating of the enzyme cyclo-oxygenase in the thrombocyte, through which the formation of the prostaglandin thromboxane A2 is inhibited .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit platelet aggregation, which plays a crucial role in blood clotting . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the enzyme cyclo-oxygenase in platelets, thereby preventing the formation of prostaglandin thromboxane A2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound causes significantly less gastroduodenal mucosal damage than aspirin when administered at bioequivalent doses .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it is administered orally in water in pigs, calves, and chickens at doses of 40 to 130 mg/kg body weight per day for 5 days .

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects the cyclo-oxygenase pathway, leading to the inhibition of the formation of prostaglandin thromboxane A2 .

Transport and Distribution

After oral administration, this compound is rapidly absorbed in the proximal part of the small bowel . The volume of distribution of acetylsalicylic acid, a component of this compound, is approximately 0.20 l/kg bodyweight .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbaspirin calcium is synthesized by reacting aspirin, urea, and calcium carbonate in water. Methanol is then added to the aqueous solution to precipitate carbaspirin calcium from the solution . Another method involves dispersing aspirin, calcium nitrate, and urea into alcohol, adding ammonia water under stirring conditions at low temperatures, and then heating the mixture to complete the reaction .

Industrial Production Methods

The industrial production of carbaspirin calcium involves similar methods but on a larger scale. The process is designed to ensure high yield, low cost, and safety in operation. The use of solvents like alcohol and methanol, along with controlled reaction conditions, helps in achieving high product content and low impurity levels .

Chemical Reactions Analysis

Types of Reactions

Carbaspirin calcium undergoes various chemical reactions, including hydrolysis, where it is broken down into its constituent components, calcium acetylsalicylate and urea . It also participates in substitution reactions, particularly with other calcium salts.

Common Reagents and Conditions

The common reagents used in the reactions involving carbaspirin calcium include water, methanol, alcohol, ammonia water, and calcium salts. The reactions are typically carried out under controlled temperatures and stirring conditions to ensure complete and efficient reactions .

Major Products Formed

The major products formed from the reactions of carbaspirin calcium include calcium acetylsalicylate and urea. These products retain the pharmacological properties of the parent compound, making them useful in various applications .

Scientific Research Applications

Carbaspirin calcium has a wide range of scientific research applications:

Comparison with Similar Compounds

Carbaspirin calcium is unique due to its combination of calcium acetylsalicylate and urea, which enhances its solubility and bioavailability compared to other NSAIDs. Similar compounds include:

Carbaspirin calcium stands out due to its unique combination, which provides enhanced therapeutic effects and better patient compliance.

Properties

IUPAC Name

2-acetyloxybenzoic acid;urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.CH4N2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4/h2-5H,1H3,(H,11,12);(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZLTKHBCHMMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5749-67-7 (calcium[1:1] salt), 50-78-2 (Parent)
Record name Calurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70200070
Record name Calurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52080-78-1, 5749-67-7
Record name Calurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbasalate calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBASPIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J0P7720Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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